molecular formula C13H12FN5 B012124 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine CAS No. 101155-02-6

9-(2-fluorobenzyl)-6-(methylamino)-9H-purine

Cat. No. B012124
CAS RN: 101155-02-6
M. Wt: 257.27 g/mol
InChI Key: MZABAGHILOTTOD-UHFFFAOYSA-N
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Description

Synthesis Analysis 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine has been synthesized through various methods. Kelley and McLean (1986) detailed its synthesis from nine different precursors, including the methylation of 6-chloro-9-(2-fluorobenzyl)-9H-purine and the alkylation of 6-methylaminepurine (Kelley & McLean, 1986).

Molecular Structure Analysis The molecular structure of this compound involves a purine backbone substituted with fluorobenzyl and methylamino groups. This structure has been analyzed in various studies for its interaction with other molecules and potential therapeutic applications, though specific studies focusing solely on its molecular structure analysis were not identified in the current search.

Chemical Reactions and Properties Research on this compound often explores its derivatives and analogues, investigating their synthesis and biological activity. For example, Kelley et al. (1995) synthesized analogues with isosteric replacements of the imidazole ring atoms (Kelley et al., 1995).

Physical Properties Analysis The physical properties of this compound, such as solubility, melting point, and stability, are essential for understanding its behavior in different environments. However, specific research detailing these properties was not identified in the current search.

Chemical Properties Analysis The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for the compound's application in research and potential therapeutic uses. Studies like those by Kelley et al. (1989) exploring the antiviral activity of related purine derivatives provide insight into the chemical behavior of these compounds (Kelley et al., 1989).

Scientific Research Applications

  • Anticonvulsant Activity : This compound is identified as a potent anticonvulsant agent. It has shown protective effects against maximal electroshock-induced seizures in rats, indicating its potential use in treating convulsions or epilepsy (Kelley et al., 1995). Similar findings were also reported in another study, which classified it as a new class of anticonvulsant agents (Kelley et al., 1988).

  • Synthesis from Precursors : The synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine from various precursors has been documented, highlighting its chemical versatility and potential for varied scientific applications (Kelley & McLean, 1986).

  • Antifungal Activity : This compound exhibited significant antifungal activity, particularly against Candida albicans, with a minimum inhibitory concentration (MIC) of 3.12 microg/mL. This suggests its potential application in the treatment of fungal infections (Tunçbilek et al., 2009).

  • Antirhinoviral Activity : It has shown substantial activity against rhinoviruses, suggesting its potential use as an antiviral agent. This includes its analogues, which have also demonstrated efficacy against rhinovirus type 1B in vitro (Kelley et al., 1990).

  • Electrostatic Isopotential Maps : Its analogues have distinct electrostatic isopotential maps, which could be related to their anticonvulsant activity. This indicates the significance of electronic properties in the pharmacological effectiveness of these compounds (Kelley et al., 1995).

Future Directions

: Chemical Properties of 2-Fluorobenzylamine : Synthesis and Anticonvulsant Activity : Additional Synthesis and Anticonvulsant Activity : Facile Synthesis and Anti-Cancer Potential

Mechanism of Action

Target of Action

The primary target of BW-A 78U is PDE4 (Phosphodiesterase 4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.

Mode of Action

BW-A 78U acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cAMP, thereby increasing the levels of cAMP within the cell. This can lead to a variety of effects, depending on the specific cell type and the signaling pathways that are activated.

Biochemical Pathways

The increase in cAMP levels caused by BW-A 78U can affect multiple biochemical pathways. For instance, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell behavior .

Result of Action

The cellular and molecular effects of BW-A 78U’s action depend on the specific context in which it is used. For example, by increasing cAMP levels, it could potentially influence processes such as cell proliferation, inflammation, and apoptosis .

Action Environment

The action, efficacy, and stability of BW-A 78U can be influenced by various environmental factors. These might include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the specific characteristics of the target cells .

properties

IUPAC Name

9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZABAGHILOTTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101190-60-7 (hydrochloride)
Record name 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50143759
Record name 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101155-02-6
Record name 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BW-A 78U
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine in anticonvulsant research?

A1: this compound, often referred to as BW A78U, has been instrumental in anticonvulsant research due to its potent activity against seizures. While its exact mechanism of action remains unclear, studies suggest that it does not exert its effects through benzodiazepine receptors or by influencing adenosine neurotransmission. []

Q2: Have structural modifications been explored to enhance the anticonvulsant properties of this compound?

A2: Yes, numerous studies have investigated the structure-activity relationship (SAR) of this compound. Researchers have synthesized and evaluated various analogues by substituting the imidazole ring, introducing a 3-deaza modification, and exploring other structural variations. [, , , ]

Q3: What is the impact of replacing the imidazole ring in this compound?

A3: Replacing the imidazole ring with pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, or triazolo[4,5-d]pyrimidine counterparts resulted in reduced anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. Interestingly, these differences were not solely attributable to variations in pKa or lipophilicity. Instead, computational analysis revealed distinct electrostatic isopotential maps for each heterocycle, suggesting their potential influence on anticonvulsant activity. []

Q4: Has the crystal structure of this compound hydrochloride been determined?

A6: Yes, the crystal structure of this compound hydrochloride has been elucidated. [] This structural information can be valuable for understanding the molecule's interactions with potential targets and guiding further drug design efforts.

Q5: Are there any conformationally constrained analogues of this compound?

A7: Researchers have synthesized conformationally constrained analogues of this compound. [, ] These analogues could provide insights into the bioactive conformation of the parent compound and potentially lead to derivatives with improved pharmacological properties.

Q6: Beyond its anticonvulsant activity, does this compound exhibit other pharmacological effects?

A8: Studies have explored the anxiolytic and sedative properties of this compound. [] These investigations suggest that the compound might have a broader pharmacological profile beyond its anticonvulsant effects.

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